molecular formula C16H18N2O2S B5722069 N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide

N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B5722069
M. Wt: 302.4 g/mol
InChI Key: CPGSETYKJWWOLV-UHFFFAOYSA-N
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Description

N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a carboxamide group attached to a phenyl ring substituted with a tert-butylcarbamoyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic acid derivative.

    Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine, such as tert-butylamine, under suitable conditions.

    Coupling with the phenyl ring: The final step involves coupling the thiophene carboxamide with a phenyl ring substituted with a tert-butylcarbamoyl group. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling, which utilizes palladium catalysts and boronic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Amines

    Substitution: Nitro- or halogen-substituted phenyl derivatives

Scientific Research Applications

N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

    Medicine: It has been investigated for its potential anticancer activity, particularly as a biomimetic of the anticancer medication Combretastatin A-4.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to the tubulin-colchicine-binding pocket, disrupting microtubule dynamics and inhibiting cancer cell proliferation. The thiophene ring’s aromaticity and the carboxamide group’s hydrogen-bonding capabilities play crucial roles in these interactions.

Comparison with Similar Compounds

N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents, such as thiophene-2-carboxylic acid or thiophene-2-carboxamide.

    Carboxamide derivatives: Compounds with similar carboxamide groups but different aromatic rings, such as N-(4-methoxyphenyl)thiophene-2-carboxamide.

    Phenyl derivatives: Compounds with similar phenyl rings but different functional groups, such as N-(4-methylphenyl)thiophene-2-carboxamide.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-16(2,3)18-14(19)11-6-8-12(9-7-11)17-15(20)13-5-4-10-21-13/h4-10H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGSETYKJWWOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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